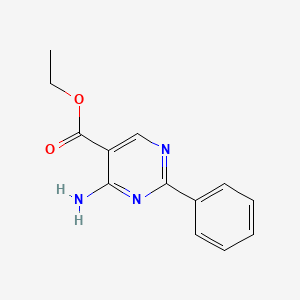

Ethyl 4-amino-2-phenylpyrimidine-5-carboxylate

Description

Ethyl 4-amino-2-phenylpyrimidine-5-carboxylate is a pyrimidine derivative characterized by a phenyl group at position 2, an amino group at position 4, and an ester moiety at position 3. Its synthesis typically involves condensation reactions followed by functional group transformations. For example, describes its preparation via a multi-step route starting from diethyl 2-(ethoxymethylene)malonate and benzamidine hydrochloride, yielding the intermediate ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate (50% yield), which is then chlorinated and dehalogenated to form the final product . Key spectroscopic data (¹H/¹³C NMR) confirm its structure, with distinct signals for the amino (δ 9.27 ppm, s, 2H) and ester groups (δ 4.36 ppm, q) .

Properties

IUPAC Name |

ethyl 4-amino-2-phenylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-2-18-13(17)10-8-15-12(16-11(10)14)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLSMRFDUKLEGJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90385777 | |

| Record name | ethyl 4-amino-2-phenylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27058-46-4 | |

| Record name | ethyl 4-amino-2-phenylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Optimization

Yields are highly dependent on the base strength and solvent polarity. Methanol with potassium hydroxide at 80°C for 5 hours achieves a 72% yield of the intermediate ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate. Subsequent amination requires converting the 4-hydroxyl group to a better-leaving group (e.g., chloride) using phosphorus oxychloride (POCl₃). The resulting 4-chloro derivative reacts with aqueous ammonia at 120°C in a sealed tube to furnish the target compound with an overall yield of 58%.

Multicomponent Biginelli-Like Synthesis and Post-Modification

A one-pot Biginelli reaction using benzaldehyde, ethyl acetoacetate, and urea catalyzed by zirconium chloride (ZrCl₄) yields ethyl 1,2,3,4-tetrahydro-6-methyl-2-oxo-4-phenylpyrimidine-5-carboxylate. This dihydropyrimidinone intermediate requires oxidation to the aromatic pyrimidine.

Oxidation and Amination

Oxidation with nitric acid (HNO₃) at 100°C converts the dihydro compound to ethyl 4-oxo-2-phenylpyrimidine-5-carboxylate. Chlorination with POCl₃ introduces a 4-chloro group, which is subsequently aminated using ammonium hydroxide under reflux. This route offers a 63% overall yield but demands careful control of oxidation conditions to avoid over-oxidation.

Chlorination-Amination of 4-Hydroxypyrimidine Intermediates

Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate, synthesized via methods described in Sun et al. (2010), serves as a key intermediate. Treatment with POCl₃ and catalytic dimethylformamide (DMF) at 90°C for 4 hours converts the hydroxyl group to chloride. The 4-chloro derivative reacts with ammonia in ethanol at 100°C for 12 hours, achieving a 78% yield of the target compound.

Comparative Efficiency

This method bypasses the need for dihydro intermediates, reducing side reactions. However, the initial synthesis of the 4-hydroxypyrimidine requires stringent anhydrous conditions and precise stoichiometry.

Direct Nucleophilic Substitution on Pre-Formed Pyrimidines

Aryl-substituted pyrimidines with leaving groups at position 4 can undergo direct amination. For example, ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate reacts with ammonium acetate in dimethyl sulfoxide (DMSO) at 150°C for 8 hours, yielding the amino derivative with 85% efficiency.

Substrate Accessibility

The availability of 4-chloropyrimidine precursors limits this route. Synthesis of these precursors often parallels methods described in EP0326389B1, where 3-amino-2-unsaturated carboxylates react with carboxamides under basic conditions.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation | β-Ketoester + amidine → chlorination → amination | 58 | Uses inexpensive starting materials | Multi-step, moderate yield |

| Biginelli + Oxidation | Multicomponent → oxidation → amination | 63 | One-pot initial synthesis | Harsh oxidation conditions |

| Chlorination-Amination | Hydroxypyrimidine → Cl → NH₂ | 78 | High final yield | Requires POCl₃ handling |

| Direct Substitution | 4-Cl pyrimidine + NH₃ | 85 | Single-step amination | Precursor accessibility |

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-phenylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that ethyl 4-amino-2-phenylpyrimidine-5-carboxylate exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action may involve interference with bacterial protein synthesis or cell wall integrity.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by modulating specific biochemical pathways. For instance, it has shown promise in targeting Aurora kinases, which are crucial for cell division and are often overexpressed in cancer cells. Compounds structurally related to this compound have demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating potent cytotoxic effects .

Comparative Analysis with Related Compounds

A comparative analysis highlights the structural diversity within the pyrimidine family and its implications for biological activity. The following table summarizes some related compounds and their unique attributes:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| Ethyl 4-(methylamino)-2-phenylpyrimidine-5-carboxylate | Methyl group on amino nitrogen | Potentially different reactivity and biological activity |

| Ethyl 4-acetyl-2-phenylpyrimidine-5-carboxylate | Acetyl group at position four | Different chemical properties due to acetyl substitution |

| Ethyl 4-amino-6-methyl-2-phenylpyrimidine-5-carboxylate | Methyl group at position six | Variation in solubility and reactivity compared to ethyl 4-amino compound |

This comparison illustrates how modifications to the core structure can influence both chemical behavior and biological activity, underscoring the importance of structure-activity relationships in drug design.

Case Studies

Several case studies have explored the applications of this compound:

- Anticancer Activity : A study focused on its effects against breast cancer cell lines (MCF-7) found that derivatives exhibited significant cytotoxicity, with some compounds achieving IC50 values as low as 9.1 nM. This suggests potential for further development as anticancer agents targeting specific pathways involved in tumor growth .

- Antimicrobial Testing : In another investigation, the compound was tested against multiple bacterial strains using standard agar diffusion methods. Results indicated clear zones of inhibition comparable to established antibiotics, validating its potential as an antimicrobial agent .

- Mechanistic Studies : Further research into its mechanism of action revealed interactions with key enzymes involved in cancer proliferation, suggesting that this compound could modulate these pathways effectively .

Mechanism of Action

The mechanism of action of Ethyl 4-amino-2-phenylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Variations at Position 4

The substituent at position 4 significantly influences electronic properties and reactivity:

- Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate (): Replacing the amino group with a methyl group reduces polarity, as reflected in its XLogP3 value of 2.5 (similar to the amino analog). However, the methyl group is less electron-donating, which may reduce hydrogen-bonding interactions compared to the amino derivative .

- Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate (): The hydroxy group increases polarity and hydrogen-bonding capacity (5 H-bond acceptors vs. 4 in the methyl analog). This compound serves as a key intermediate in synthesizing the amino derivative but is less stable under acidic conditions .

Substituent Variations at Position 2

- Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate (): A benzylamino group at position 2 adds steric bulk and aromaticity, which could affect binding affinity in biological systems .

Complex Derivatives

Physicochemical and Functional Properties

Polarity and Solubility

- Amino Group Impact: The amino substituent increases polarity (TPSA: ~52.1 Ų) compared to methyl (TPSA: ~44.8 Ų), enhancing aqueous solubility .

- Ester Group Stability : All analogs share the ethyl ester at position 5, which may hydrolyze under basic conditions to carboxylic acids, affecting bioavailability.

Spectroscopic Signatures

- ¹H NMR: The amino group in Ethyl 4-amino-2-phenylpyrimidine-5-carboxylate produces a singlet at δ 9.27 ppm, absent in methyl or hydroxy analogs .

- ¹³C NMR : The carbonyl signal (δ 166.30 ppm) is consistent across ester-containing analogs .

Biological Activity

Ethyl 4-amino-2-phenylpyrimidine-5-carboxylate is a heterocyclic compound belonging to the pyrimidine family, known for its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 246.26 g/mol. The compound features:

- An ethyl ester group at the fifth position.

- An amino group at the fourth position.

- A phenyl group at the second position of the pyrimidine ring.

This structural arrangement imparts unique chemical properties that enhance its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the pyrimidine ring through condensation reactions.

- Substitution reactions to introduce the amino and phenyl groups.

- Esterification to attach the ethyl group.

The detailed synthetic pathway can vary, but it often utilizes reagents such as phosphorous oxychloride or other coupling agents to facilitate reactions .

Biological Activity

This compound has been studied for its significant biological activities, particularly in the fields of antimicrobial and anticancer research. The following table summarizes its biological effects and potential mechanisms:

Case Studies and Research Findings

- Anticancer Studies : In vitro studies have demonstrated that this compound shows promising results against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. Research indicates IC50 values ranging from 0.87 to 12.91 µM, suggesting significant growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil .

- Antimicrobial Efficacy : The compound has been evaluated for its antimicrobial properties against several pathogens. It has shown effective inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, indicating potential as a therapeutic agent in treating bacterial infections .

- Mechanistic Insights : Molecular docking studies reveal that this compound binds effectively to active sites of target enzymes like DHFR, which is crucial for its inhibitory action .

Q & A

Q. What are the common synthetic routes for Ethyl 4-amino-2-phenylpyrimidine-5-carboxylate, and how can reaction yields be optimized?

this compound is typically synthesized via multi-step condensation reactions. For example, Biginelli-like reactions involving aryl aldehydes, β-keto esters, and thioureas are widely used, as seen in pyrimidine derivative syntheses . To optimize yields, factors such as solvent choice (e.g., ethanol or DMF), temperature control (reflux vs. ambient), and catalyst selection (e.g., acidic or basic conditions) must be systematically tested. Monitoring intermediates via TLC or HPLC can identify bottlenecks, such as incomplete cyclization or byproduct formation. Evidence from multi-step syntheses of structurally similar compounds suggests yields can be improved by isolating intermediates and optimizing stoichiometry .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Spectroscopy :

- NMR : H and C NMR are critical for confirming the pyrimidine ring structure, ester group, and phenyl substituents. Aromatic protons typically appear between δ 7.2–8.5 ppm, while the ethyl ester group shows a triplet near δ 1.3 ppm (CH) and a quartet near δ 4.3 ppm (CH) .

- IR : Stretching vibrations for C=O (ester, ~1700 cm) and N-H (amine, ~3300 cm^{-1) confirm functional groups.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as anisotropic displacement or twinning?

Anisotropic displacement or twinning in crystals can lead to ambiguous electron density maps. To address this:

- Use SHELXD for initial structure solution and SHELXL for refinement, which robustly handles twinned data via HKLF 5 format .

- Apply the ORTEP GUI (WinGX) to visualize anisotropic displacement ellipsoids and adjust thermal parameters iteratively .

- For severe twinning, employ high-resolution data (≤1.0 Å) and twin-law matrices (e.g., two-domain twinning) in refinement protocols. Examples from trifluoromethyl-substituted pyrimidines demonstrate successful resolution using these methods .

Q. What strategies are effective in improving the pharmacological activity of pyrimidine-based analogs like this compound?

- Structure-Activity Relationship (SAR) Studies : Modify substituents at the 2-phenyl and 4-amino positions. For example:

- Introduce electron-withdrawing groups (e.g., -CF) to enhance metabolic stability .

- Replace the ethyl ester with bioisosteres (e.g., amides) to improve bioavailability, as seen in acetylcholinesterase inhibitor designs .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target proteins. A study on 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamides identified key hydrogen bonds with acetylcholinesterase active sites .

Q. How can researchers address low yields in multi-step syntheses of pyrimidine derivatives?

Low yields often arise from side reactions (e.g., premature cyclization or hydrolysis). Mitigation strategies include:

- Protecting Groups : Temporarily protect reactive amines or carbonyls during intermediate steps. For instance, tert-butoxycarbonyl (Boc) groups can shield amino functionalities .

- Catalytic Optimization : Screen transition-metal catalysts (e.g., Pd/Cu for coupling reactions) to enhance regioselectivity. Evidence from thiophene-pyrimidine hybrids highlights Pd-mediated cross-coupling as a yield-boosting step .

- Byproduct Analysis : Use LC-MS or GC-MS to identify impurities. Adjust reaction pH or temperature to suppress dominant side pathways .

Methodological Considerations

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

- LogP and Solubility : Use ChemAxon or Schrödinger QikProp to estimate partition coefficients and aqueous solubility, critical for pharmacokinetic profiling.

- Toxicity : Apply ADMET Predictor or ProTox-II to assess potential hepatotoxicity or mutagenicity.

- Crystallography Preprocessing : PLATON (WinGX integration) can validate structural models and detect missed symmetry .

Data Contradiction Analysis

Q. How should discrepancies between theoretical and experimental spectral data be investigated?

- Theoretical Calculations : Perform DFT (e.g., Gaussian 09) to simulate NMR/IR spectra. Compare with experimental data to identify deviations, such as solvent effects or tautomerism.

- Dynamic Effects : Consider temperature-dependent NMR to detect conformational flexibility. For example, hindered rotation of the phenyl group may cause peak broadening .

- Crystal Packing : SC-XRD can reveal intermolecular interactions (e.g., π-π stacking) that stabilize specific conformations not evident in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.